N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-2-chloroacetamide
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Overview
Description
N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-2-chloroacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a piperidine ring, which is further substituted with a hydroxymethyl group and a chloroacetamide moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine-4-carboxylic acid as the starting material.
Benzyl Protection: The piperidine ring is benzyl-protected to prevent unwanted side reactions.
Hydroxymethylation: The benzyl-protected piperidine undergoes hydroxymethylation to introduce the hydroxymethyl group.
Chloroacetylation: Finally, the hydroxymethylated piperidine is treated with chloroacetyl chloride to introduce the chloroacetamide group.
Industrial Production Methods: Industrial production involves scaling up the above synthetic route, ensuring optimal reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The chloroacetamide group can undergo reduction to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid.
Reduction: Piperidine-4-amine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Piperidine-4-carboxylic acid
Chloroacetyl chloride
Benzyl-protected piperidine derivatives
Uniqueness: N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-2-chloroacetamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.
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Properties
IUPAC Name |
N-[1-benzyl-3-(hydroxymethyl)piperidin-4-yl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c16-8-15(20)17-14-6-7-18(10-13(14)11-19)9-12-4-2-1-3-5-12/h1-5,13-14,19H,6-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUKEAWIYMCQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1NC(=O)CCl)CO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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